Cas no 3288-99-1 (2-[4-(tert-Butyl)phenyl]ethanenitrile)

2-[4-(tert-Butyl)phenyl]ethanenitrile structure
3288-99-1 structure
商品名:2-[4-(tert-Butyl)phenyl]ethanenitrile
CAS番号:3288-99-1
MF:C12H15N
メガワット:173.2542
MDL:MFCD00128112
CID:44003

2-[4-(tert-Butyl)phenyl]ethanenitrile 化学的及び物理的性質

名前と識別子

    • 2-[4-(tert-Butyl)phenyl]ethanenitrile
    • 4-TERT-BUTYLPHENYLACETONITRILE
    • 4-(1,1-dimethylethyl)-benzeneacetonitril
    • Butylphenylacetonitrile
    • HiCrome?MS.0157 Agar
    • 4-Butylphenylacetonitrile
    • 4-tert-Butylphenyl-acetonitril
    • Benzeneacetonitrile, 4-(1,1-dimethylethyl)-
    • 4-(1,1-Dimethylethyl)benzeneacetonitrile
    • 4-tert-Butylbenzeneacetonitrile
    • 2-(4-(tert-Butyl)phenyl)acetonitrile
    • 2-(4-tert-butylphenyl)acetonitrile
    • 4-TERT-BUTYL BENZYL CYANIDE
    • 4-TERTBUTYLBENZYL CYANIDE
    • 4-tert-Butylphenyl-acetonitrile
    • p-tert-butyl-benzyl cyanide
    • p-tert-butylphenylacetonitrile
    • (4-tert-Butylphenyl)acetonitrile
    • 4-(tert-Butyl)benzyl cyanide
    • MDL: MFCD00128112
    • インチ: 1S/C12H15N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8H2,1-3H3
    • InChIKey: QKJPXROEIJPNHG-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)C1=CC=C(C=C1)CC#N

計算された属性

  • せいみつぶんしりょう: 173.12000
  • どういたいしつりょう: 173.12
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 23.8A^2

じっけんとくせい

  • 密度みつど: 0.95
  • ふってん: 79-81°C 0,1mm
  • フラッシュポイント: 120.4°C
  • 屈折率: 1.505
  • PSA: 23.79000
  • LogP: 3.05018

2-[4-(tert-Butyl)phenyl]ethanenitrile セキュリティ情報

2-[4-(tert-Butyl)phenyl]ethanenitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-[4-(tert-Butyl)phenyl]ethanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB143684-5 g
(4-tert-Butylphenyl)acetonitrile, 97%; .
3288-99-1 97%
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€59.00 2023-07-20
Life Chemicals
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Life Chemicals
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Ambeed
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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Enamine
EN300-41252-0.25g
2-(4-tert-butylphenyl)acetonitrile
3288-99-1 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-41252-50.0g
2-(4-tert-butylphenyl)acetonitrile
3288-99-1 95.0%
50.0g
$63.0 2025-03-21
Enamine
EN300-41252-0.1g
2-(4-tert-butylphenyl)acetonitrile
3288-99-1 95.0%
0.1g
$19.0 2025-03-21
Life Chemicals
F0001-0974-5g
2-[4-(tert-Butyl)phenyl]ethanenitrile
3288-99-1 95%+
5g
$60.0 2023-09-07

2-[4-(tert-Butyl)phenyl]ethanenitrile 合成方法

2-[4-(tert-Butyl)phenyl]ethanenitrile 関連文献

2-[4-(tert-Butyl)phenyl]ethanenitrileに関する追加情報

Introduction to 2-[4-(tert-Butyl)phenyl]ethanenitrile (CAS No. 3288-99-1)

2-[4-(tert-Butyl)phenyl]ethanenitrile, a compound with the chemical formula C11H13N, is a significant molecule in the field of organic chemistry and pharmaceutical research. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive compounds. This introduction delves into the compound's properties, applications, and recent advancements in its utilization within the pharmaceutical industry.

The molecular structure of 2-[4-(tert-Butyl)phenyl]ethanenitrile consists of an acrylonitrile group attached to a phenyl ring substituted with a tert-butyl group. This configuration imparts distinct chemical reactivity, making it a versatile building block for more complex molecules. The presence of the nitrile group (-CN) enhances its utility in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing reaction selectivity.

In recent years, 2-[4-(tert-Butyl)phenyl]ethanenitrile has garnered attention for its role in developing novel therapeutic agents. Its incorporation into pharmacophores has been explored in the design of compounds targeting various diseases, including cancer and neurological disorders. The compound's ability to undergo functionalization at multiple sites allows for the creation of diverse derivatives with tailored biological activities.

One of the most compelling applications of 2-[4-(tert-Butyl)phenyl]ethanenitrile is in the synthesis of small-molecule inhibitors. These inhibitors are crucial in modulating enzyme activity, which is often dysregulated in pathological conditions. For instance, researchers have utilized this compound to develop inhibitors targeting kinases and other enzymes involved in cancer progression. The tert-butyl group's steric bulk helps in optimizing binding affinity by reducing unwanted interactions with non-target proteins.

The pharmaceutical industry has also leveraged 2-[4-(tert-Butyl)phenyl]ethanenitrile in the development of central nervous system (CNS) drugs. Its structural motif has been incorporated into molecules designed to interact with specific neurotransmitter receptors. Preliminary studies suggest that derivatives of this compound exhibit potential as anxiolytics and antidepressants. The nitrile group's ability to participate in hydrogen bonding interactions enhances binding to receptor sites, improving drug efficacy.

Advances in synthetic methodologies have further expanded the utility of 2-[4-(tert-Butyl)phenyl]ethanenitrile. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled efficient functionalization of its aromatic ring and nitrile group. These methods allow for the introduction of diverse substituents, leading to a library of compounds with unique properties. Such advancements are critical for drug discovery pipelines, where access to structurally diverse candidates is essential for identifying potent therapeutics.

The compound's stability under various reaction conditions also makes it an attractive choice for industrial applications. Unlike some other acrylonitriles, which may decompose under harsh conditions, 2-[4-(tert-Butyl)phenyl]ethanenitrile remains robust during synthetic transformations. This stability ensures consistent yields and purity levels, which are paramount for pharmaceutical manufacturing standards.

In conclusion, 2-[4-(tert-Butyl)phenyl]ethanenitrile (CAS No. 3288-99-1) is a multifaceted compound with significant implications in medicinal chemistry and drug development. Its structural features enable diverse functionalization pathways, making it a valuable intermediate for synthesizing bioactive molecules. Recent research highlights its potential in developing inhibitors for cancer and CNS disorders, underscoring its importance in modern pharmacological research.

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